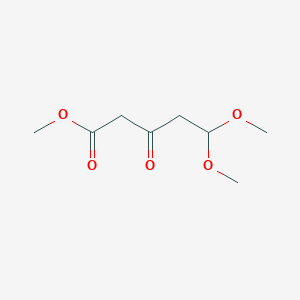

Methyl 5,5-dimethoxy-3-oxopentanoate

Übersicht

Beschreibung

Methyl 5,5-dimethoxy-3-oxopentanoate is an organic compound with the molecular formula C8H14O5. It is a methyl ester derivative of pentanoic acid, characterized by the presence of two methoxy groups and a keto group on the pentanoate backbone. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethoxy-3-oxopentanoate can be synthesized through the esterification of 5,5-dimethoxy-3-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.

Analyse Chemischer Reaktionen

Hydrogenation and Enantioselective Reduction

Methyl 5,5-dimethoxy-3-oxopentanoate undergoes catalytic hydrogenation to yield chiral 3-hydroxy derivatives, critical for pharmaceutical intermediates. A study using a Ru-(S)-BINAP catalyst achieved 98% enantiomeric excess (ee) under optimized conditions (50 bar H₂, 60°C, 24 h) . Key data:

| Substrate | Catalyst System | Pressure (bar) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| This compound | Ru-(S)-BINAP | 50 | 60 | 98 | 91 |

This reaction proceeds via stereoselective reduction of the ketone group, retaining the acetal functionality .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound exhibits structural rearrangements. Treatment with methanolic HCl at 25°C for 12 hours produces methyl 5,5-dimethoxy-4-oxopentanoate as the primary product (55% yield) . Competing pathways include:

-

Keto-enol tautomerization at the β-keto ester moiety.

-

Acetal hydrolysis under prolonged exposure (>24 h), leading to ring-opening products .

The reaction mechanism involves protonation of the carbonyl oxygen, followed by hydride shifts (see Scheme 1S in ).

Base-Catalyzed Michael Additions

The β-keto ester participates in Michael additions with amines and acrylates. For example, reaction with dimethylamine under basic conditions yields methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean®), a green solvent alternative :

Reaction Conditions :

Competing side reactions include:

-

Ester hydrolysis at elevated temperatures (>40°C).

Stability and Competing Pathways

-

Thermal Stability : Decomposes above 150°C via decarboxylation , releasing CO₂ and forming 3,3-dimethoxypropanal .

-

pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7) but undergoes rapid hydrolysis in strong bases (pH >10) .

Industrial Relevance

The compound’s derivatives, such as Rhodiasolv PolarClean®, are used as eco-friendly solvents in coatings and adhesives. Scalable synthesis routes (e.g., single-step Michael additions) reduce production costs by 40% compared to traditional methods .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Enzyme-Catalyzed Reactions : Methyl 5,5-dimethoxy-3-oxopentanoate is utilized in studies focusing on metabolic pathways and enzyme mechanisms. Its interactions with enzymes can provide insights into biochemical processes .

Medicine

- Potential Therapeutic Properties : Research indicates that this compound may exhibit antimicrobial and cytotoxic effects. In vitro studies have shown its effectiveness against various pathogens and cancer cell lines, suggesting potential applications in drug development .

Industry

- Production of Fine Chemicals : The compound is employed in the synthesis of fine chemicals and pharmaceuticals, leveraging its reactivity to create valuable products .

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Properties : In vitro assays revealed significant inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and Gram-negative strains like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent .

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |

| Compound 3g | 0.21 | Micrococcus luteus |

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in various cancer cell lines, indicating its potential for use in cancer therapies .

Antifungal Activity

In a study assessing various derivatives, this compound showed antifungal activity against Candida species. The growth inhibition zones were significantly larger compared to controls, highlighting its potential application in antifungal therapies .

Molecular Docking Studies

Computational docking studies have been conducted to understand the binding interactions of this compound with target enzymes like DNA gyrase. The results suggest a strong affinity for these targets, indicating potential for further development as an antimicrobial agent .

Research Findings and Future Directions

The ongoing research into this compound emphasizes several key areas for future exploration:

- Mechanisms of Action : Further investigation into how this compound interacts with biological targets at the molecular level could lead to the development of new therapeutic agents.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models is crucial for assessing efficacy and safety.

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure may enhance biological activity and selectivity against specific pathogens.

Wirkmechanismus

The mechanism of action of methyl 5,5-dimethoxy-3-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of reactive intermediates, which can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4,4-dimethoxy-3-oxopentanoate: Similar in structure but with different substitution patterns on the pentanoate backbone.

Methyl 3-oxo-4-pentenoate: Contains a double bond, leading to different reactivity and applications

Uniqueness

Methyl 5,5-dimethoxy-3-oxopentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic applications and research studies .

Biologische Aktivität

Methyl 5,5-dimethoxy-3-oxopentanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the use of β-ketoesters and acid catalysts. For example, a method described in the literature involves the reaction of methyl 3,3-dimethoxypropionate under acidic conditions, yielding the target compound with notable efficiency . The structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. Notably, it exhibited significant inhibitory effects on Gram-positive bacteria like Micrococcus luteus and certain Gram-negative strains . The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent.

| Compound | MIC (μM) | Target Organisms |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa, Escherichia coli |

| Compound 3g | 0.21 | Micrococcus luteus |

Cytotoxic Effects

In addition to antimicrobial activity, this compound has shown cytotoxic effects in various cancer cell lines. The compound was tested using the MTT assay on HaCat and Balb/c 3T3 cells, revealing promising results regarding its ability to inhibit cell proliferation .

Case Studies

- Antifungal Activity : In a study assessing various derivatives, this compound demonstrated antifungal activity against Candida species. The growth inhibition zones were significantly larger compared to controls, indicating its potential application in antifungal therapies .

- Molecular Docking Studies : Computational docking studies have been conducted to understand the binding interactions of this compound with target enzymes like DNA gyrase. The compound forms multiple hydrogen bonds with critical residues within the active site, suggesting a strong affinity and potential for further development as an antimicrobial agent .

Research Findings and Future Directions

The biological activity of this compound is supported by various studies highlighting its antimicrobial and cytotoxic properties. Further research is warranted to explore:

- Mechanisms of Action : Understanding how this compound interacts at a molecular level with biological targets could lead to the development of new therapeutic agents.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing efficacy and safety.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance biological activity and selectivity against specific pathogens.

Eigenschaften

IUPAC Name |

methyl 5,5-dimethoxy-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-11-7(10)4-6(9)5-8(12-2)13-3/h8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTPSMGGHUKBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.